BenchChemオンラインストアへようこそ!

4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide

Medicinal Chemistry Epigenetics Bromodomain Inhibition

4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide (CAS 301681-47-0) is a synthetic small molecule (C18H16BrN3O4S, MW 450.31 g/mol) that belongs to the phenylisoxazole sulfamoyl benzamide chemotype. Its core scaffold—a 3,4-dimethylisoxazole linked via a sulfonamide bridge to a 4-aminophenyl group, further elaborated with a 4-bromobenzamide moiety—positions it within a well-characterized class of epigenetic probe molecules.

Molecular Formula C18H16BrN3O4S
Molecular Weight 450.31
CAS No. 301681-47-0
Cat. No. B2822279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide
CAS301681-47-0
Molecular FormulaC18H16BrN3O4S
Molecular Weight450.31
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H16BrN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)16-9-7-15(8-10-16)20-17(23)13-3-5-14(19)6-4-13/h3-10,22H,1-2H3,(H,20,23)
InChIKeyAIGYUEMACHJVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide (CAS 301681-47-0): Structural Identity and Chemotype Classification for Informed Procurement


4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide (CAS 301681-47-0) is a synthetic small molecule (C18H16BrN3O4S, MW 450.31 g/mol) that belongs to the phenylisoxazole sulfamoyl benzamide chemotype . Its core scaffold—a 3,4-dimethylisoxazole linked via a sulfonamide bridge to a 4-aminophenyl group, further elaborated with a 4-bromobenzamide moiety—positions it within a well-characterized class of epigenetic probe molecules. The phenyl dimethylisoxazole chemotype was originally identified through fragment-based screening and optimized via structure-based design at GlaxoSmithKline, yielding a sulfonamide series with demonstrated anti-inflammatory activity in cellular assays [1]. This compound represents a specific brominated benzamide variant within that broader chemical series, supplied at ≥95% purity for research applications by multiple vendors including Sigma-Aldrich (AldrichCPR R109843) and AKSci (2198CE) .

Why 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide Cannot Be Interchanged with Its Closest Structural Analogs Without Data Verification


Within the phenylisoxazole sulfamoyl benzamide series, seemingly minor structural perturbations—particularly the identity and position of substituents on the terminal benzamide ring—can profoundly alter molecular recognition at bromodomain and other acetyl-lysine binding pockets [1]. The GSK fragment-to-lead optimization campaigns demonstrated that the 4-position of the pendant phenyl ring directly engages the WPF shelf region of BET bromodomains, where hydrophobic substituents such as isobutyl or isopropoxyl were found to be optimal for affinity; inappropriate substitution at this position can ablate binding altogether [1]. The 4-bromo substituent in CAS 301681-47-0 introduces a distinct electronic (electron-withdrawing, –I effect) and steric profile compared to the 4-methoxy analog (WAY-300408, CAS 301681-50-5) or the unsubstituted parent (CAS 301681-49-2). Furthermore, moving the bromine from the 4- to the 2-position (the ortho isomer) alters the dihedral angle of the benzamide ring relative to the sulfamoyl-phenyl scaffold, potentially reorienting key hydrogen bond donors and acceptors. These structural differences preclude reliable extrapolation of binding affinity, selectivity, or functional activity data from one analog to another without direct experimental confirmation [1].

Quantitative Differentiation Evidence for 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide (CAS 301681-47-0) Versus Structural Analogs


Halogen Substituent Electronic Effect: 4-Bromo vs. 4-Methoxy Benzamide Analogs and Impact on Hydrogen-Bonding Capacity

The 4-bromo substituent on the terminal benzamide ring of CAS 301681-47-0 exerts a moderate electron-withdrawing effect (Hammett σₚ = +0.23) that polarizes the adjacent amide N–H bond, modestly enhancing its hydrogen bond donor capacity relative to the 4-methoxy analog WAY-300408 (CAS 301681-50-5; Hammett σₚ = –0.27, electron-donating). In the context of the phenylisoxazole sulfonamide series, the benzamide carbonyl and N–H groups participate in a conserved water-mediated hydrogen bond network with the conserved asparagine residue (Asn140 in BRD4 BD1) within the acetyl-lysine binding pocket, as established by X-ray co-crystal structures of related compounds [1]. The altered hydrogen-bonding capacity introduced by bromine substitution versus methoxy may therefore differentially modulate binding thermodynamics at this critical interaction site. Direct comparative binding data (e.g., Kd or IC50) for CAS 301681-47-0 versus CAS 301681-50-5 against a defined bromodomain target are not currently available in the public domain [2]. Users selecting between these compounds for structure-activity relationship (SAR) studies must therefore independently validate target engagement, as the electronic difference cannot be assumed to be functionally neutral [1].

Medicinal Chemistry Epigenetics Bromodomain Inhibition

Positional Isomerism: 4-Bromo (para) vs. 2-Bromo (ortho) Benzamide and Implications for Target Binding Geometry

The 2-bromo positional isomer (2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide) differs from the target compound CAS 301681-47-0 solely by the position of the bromine atom on the terminal benzamide ring (ortho vs. para). This positional shift introduces an intramolecular steric interaction between the ortho-bromine and the amide carbonyl oxygen, which is absent in the para-substituted target compound. This steric clash alters the torsional angle between the benzamide ring and the amide plane, potentially reorienting the carbonyl oxygen away from the optimal geometry required for the conserved water-mediated hydrogen bond network observed in BRD4 co-crystal structures [1]. In the broader GSK phenylisoxazole sulfonamide optimization series, moving substituents from the para to the ortho position on the pendant phenyl ring resulted in measurable losses in binding affinity to BET bromodomains, consistent with disruption of the preferred binding conformation [1]. Direct comparative binding or functional data for the purified 4-bromo versus 2-bromo isomer pair are not publicly available; however, the conformational argument provides a strong physicochemical rationale for non-equivalent activity [1].

Medicinal Chemistry Molecular Recognition Structure-Activity Relationship

Scaffold-Level Differentiation: Sulfamoyl-Benzamide Series vs. Sulfonamide-Only Phenylisoxazole Fragments in BRD4 Binding Affinity

The target compound CAS 301681-47-0 incorporates an extended benzamide moiety beyond the core phenylisoxazole sulfonamide fragment, representing a more elaborated (lead-like) chemotype within the GSK optimization trajectory. In the 2012 Bamborough et al. study, the parent phenyl dimethyl isoxazole fragment (compound 3) showed only modest activity of 32% and 26% inhibition at 200 μM against BRD4 BD1 in two different assay formats [1]. Elaboration to the sulfonamide series (e.g., compound 8 in that study) improved BRD4 binding into the low-micromolar range (IC50 = 3.6 μM, LE = 0.38) [1]. Further optimization by Hewings et al. (2013) demonstrated that extending the scaffold with appropriate substituents on the pendant phenyl ring could achieve BRD4 Kd values in the range of 30–300 nM for optimized compounds, representing a >100-fold improvement over the initial fragment hit [2]. While CAS 301681-47-0 itself has not been directly profiled in these published SAR studies, its structural complexity (benzamide extension with 4-bromo substitution) places it at the lead-like stage of the GSK optimization pathway. Users should anticipate that its binding affinity, if consistent with the series SAR trajectory, may fall within the low-micromolar to high-nanomolar range, but independent measurement is essential [1][2].

Epigenetics Fragment-Based Drug Discovery Bromodomain

Physicochemical Property Differentiation: Calculated LogP and Molecular Weight vs. Key Analogs for Permeability and Solubility Profiling

The 4-bromo substitution in CAS 301681-47-0 confers distinct physicochemical properties compared to its closest analogs. The bromine atom increases both molecular weight (450.31 g/mol) and lipophilicity relative to the 4-methoxy analog WAY-300408 (MW 401.44 g/mol) and the unsubstituted parent (MW 371.4 g/mol). Using the fragment constants method (Hansch-Leo approach), the calculated LogP (cLogP) for the target compound is estimated at approximately 3.8 ± 0.4, versus approximately 2.9 for the 4-methoxy analog and approximately 2.5 for the unsubstituted parent [1]. This ~0.9 log unit increase in lipophilicity may enhance passive membrane permeability but could also reduce aqueous solubility—a critical consideration for biochemical assay design. The increased molecular weight (~49 Da over the methoxy analog) results from the replacement of OCH₃ (31 Da) with Br (80 Da) . These property differences are large enough to measurably affect assay behavior (e.g., DMSO stock solubility, non-specific binding to assay plates, cellular permeability in cell-based assays) and should be accounted for when designing comparative experiments within the analog series [1].

Physicochemical Properties ADME Drug Likeness

Available Purity Specifications from Authoritative Vendors: ≥95% Baseline with Batch-Specific Quality Control Documentation

For procurement decisions, the available purity specification for CAS 301681-47-0 is ≥95% as documented by AKSci (Catalog 2198CE), with certificate of analysis (COA) and safety data sheet (SDS) available upon request . Sigma-Aldrich lists the compound under the AldrichCPR (Custom Pharma Reagent) classification (Product R109843), indicating availability through their custom sourcing channel rather than as a regular catalog stock item . The compound is also listed on ChemicalBook with multiple supplier entries . The 95% purity baseline is standard for research-grade compounds in this chemotype class; however, users requiring higher purity for sensitive biophysical assays (e.g., ITC, SPR) should independently verify purity by HPLC or LC-MS upon receipt and consider further purification (e.g., preparative HPLC) if assay results show unexpected variability. No pharmacopeial monograph or certified reference standard exists for this compound, distinguishing it from regulated pharmaceutical starting materials .

Quality Control Procurement Analytical Chemistry

Recommended Scientific and Industrial Application Scenarios for 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide Based on Chemotype Evidence


Structure-Activity Relationship (SAR) Exploration of Halogen Effects on Bromodomain Binding Affinity

CAS 301681-47-0 is best deployed as a halogenated analog within a systematic SAR matrix exploring how para-substituent electronic effects (Br vs. OCH₃ vs. H vs. CF₃) on the terminal benzamide ring modulate binding affinity and selectivity across the BET bromodomain family (BRD2, BRD3, BRD4, BRDT). The compound's 4-bromo substitution provides a moderate electron-withdrawing group (Hammett σₚ = +0.23) that complements the electron-donating 4-methoxy analog (WAY-300408, σₚ = –0.27), enabling a paired comparison of opposing electronic effects on the conserved water-mediated hydrogen bond network identified in co-crystal structures [1]. This SAR approach is directly informed by the GSK phenylisoxazole optimization trajectory published by Bamborough et al. (J Med Chem, 2012) and Hewings et al. (J Med Chem, 2013).

Chemical Probe Development for Epigenetic Reader Domain Target Engagement Studies

As a structurally elaborated member of the phenylisoxazole sulfamoyl benzamide series, CAS 301681-47-0 is suitable as a starting point for chemical probe development targeting bromodomain-containing proteins. The compound's molecular weight (450.31 g/mol) and calculated lipophilicity (cLogP ≈ 3.8) place it within lead-like chemical space [1]. Users developing this compound as a probe should establish: (i) direct binding constants (Kd/IC50) against a panel of bromodomains by BROMOscan or TR-FRET assays; (ii) selectivity profiling across the broader bromodomain family (e.g., BROMOscan panel of 40+ bromodomains); and (iii) cellular target engagement using BRET or NanoBRET assays, as demonstrated for related compounds in the Hewings et al. (2013) study.

Comparative Physicochemical Profiling in the Context of Lead Optimization for CNS-Penetrant BET Inhibitors

With a calculated LogP approximately 0.9 units higher than its 4-methoxy analog, CAS 301681-47-0 offers a tool for evaluating the impact of increased lipophilicity on CNS permeability, plasma protein binding, and metabolic stability within the phenylisoxazole sulfamoyl benzamide series [1]. The compound's physicochemical profile may be compared head-to-head with WAY-300408 (lower LogP, lower MW) to derive structure-property relationship (SPR) trends that inform multiparameter optimization (MPO) scores for CNS drug discovery programs targeting BET bromodomains in neuroinflammation or glioblastoma [1]. Users should measure experimental LogD (shake-flask or chromatographic method), aqueous solubility (nephelometry), and microsomal stability in parallel for both compounds to quantify the property impact of the Br → OCH₃ substitution.

Synthetic Intermediate for Diversification via Palladium-Catalyzed Cross-Coupling Chemistry

The 4-bromo substituent in CAS 301681-47-0 serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of focused analog libraries for bromodomain SAR exploration. The para-bromine is sterically accessible and electronically activated by the electron-withdrawing amide carbonyl, making it a competent coupling partner under standard conditions. This synthetic utility, combined with commercial availability at gram scale from multiple vendors [1], positions CAS 301681-47-0 as a versatile building block for medicinal chemistry groups pursuing bromodomain inhibitor lead optimization without the need for de novo synthesis of the entire phenylisoxazole sulfamoyl scaffold.

Quote Request

Request a Quote for 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.